Fenirofibrate acyl-beta-D-glucuronide-d6

Acyl glucuronide bioanalysis Stable isotope dilution Solid-phase extraction recovery

Fenirofibrate acyl-beta-D-glucuronide-d6 (synonym: Fenirofibrate-d6 Acyl-β-D-glucuronide; molecular formula C₂₃H₁₉D₆ClO₁₀; MW 502.93 g/mol) is a stable isotope-labeled (SIL) analog of fenofibric acid acyl-β-D-glucuronide, the major phase II metabolite of the hypolipidemic prodrug fenofibrate. The compound carries six deuterium atoms at the gem-dimethyl positions of the fenofibric acid moiety, yielding a nominal +6 Da mass shift relative to the unlabeled metabolite (MW ~496.89 g/mol).

Molecular Formula C23H25ClO10
Molecular Weight 502.9 g/mol
Cat. No. B12431490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenirofibrate acyl-beta-D-glucuronide-d6
Molecular FormulaC23H25ClO10
Molecular Weight502.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3
InChIKeyUJNGWDHZBYRDRO-LTQLKSOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenirofibrate Acyl-beta-D-glucuronide-d6: Deuterated Internal Standard for Fenofibrate Acyl Glucuronide Metabolite Quantification in Bioanalytical LC-MS/MS


Fenirofibrate acyl-beta-D-glucuronide-d6 (synonym: Fenirofibrate-d6 Acyl-β-D-glucuronide; molecular formula C₂₃H₁₉D₆ClO₁₀; MW 502.93 g/mol) is a stable isotope-labeled (SIL) analog of fenofibric acid acyl-β-D-glucuronide, the major phase II metabolite of the hypolipidemic prodrug fenofibrate [1]. The compound carries six deuterium atoms at the gem-dimethyl positions of the fenofibric acid moiety, yielding a nominal +6 Da mass shift relative to the unlabeled metabolite (MW ~496.89 g/mol) [2]. It is supplied as a mixture of diastereomers and is classified as an analytical reference standard intended for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays when direct quantification of the acyl glucuronide metabolite—rather than the parent fenofibric acid—is required .

Why Fenofibric Acid-d6 Cannot Substitute for Fenirofibrate Acyl-beta-D-glucuronide-d6 in Direct Acyl Glucuronide Assays


In the landmark bioanalytical method published by Kumar et al. (2010), fenofibric acid-d6 served as the internal standard for fenofibric acid quantification but was not employed for direct acyl glucuronide measurement [1]. Acyl glucuronides present unique bioanalytical challenges: they undergo pH- and temperature-dependent hydrolysis (back-conversion) to the parent aglycone and can rearrange via acyl migration to form isomeric glucuronic acid esters [2]. The published method required sample processing in an ice-cold water bath under low-light conditions specifically to suppress this back-conversion, and analytical recovery of fenofibric acid (73.8–75.4%) differed substantially from that of the IS (85.9%), demonstrating that even structurally related compounds exhibit distinct extraction behavior [1]. Substituting a deuterated parent acid IS for a deuterated acyl glucuronide IS thus introduces differential recovery, ionization efficiency, and degradation kinetics that cannot be fully corrected by post-acquisition data processing, directly compromising assay accuracy for the glucuronide metabolite [3].

Quantitative Differentiation Evidence: Fenirofibrate Acyl-beta-D-glucuronide-d6 vs. Fenofibric Acid-d6 and Unlabeled Glucuronide in Bioanalytical Performance


Structural Identity Match to the Acyl Glucuronide Analyte vs. Fenofibric Acid-d6 IS Yields Superior Extraction Recovery Compensation

The Kumar et al. (2010) validated method quantifies fenofibric acid using fenofibric acid-d6 as IS and reports distinctly different absolute recoveries for the analyte (73.8–75.4% across three QC levels) versus the internal standard (85.9%), a 10.5–12.1 percentage-point discrepancy [1]. When the analytical target is the acyl glucuronide metabolite itself—which contains a polar glucuronic acid moiety absent from the parent acid—the recovery differential between a non-matched IS (e.g., fenofibric acid-d6) and the acyl glucuronide analyte is expected to be larger than the 10.5–12.1% observed for the parent acid. Fenirofibrate acyl-beta-D-glucuronide-d6, being the exact deuterated isotopologue of the target glucuronide, co-migrates through the solid-phase extraction (SPE) and chromatographic steps with identical physicochemical behavior, normalizing recovery differences at every stage of sample preparation [2].

Acyl glucuronide bioanalysis Stable isotope dilution Solid-phase extraction recovery LC-MS/MS internal standardization

Deuterium Incorporation at Gem-Dimethyl Positions Provides a +6 Da Mass Shift with 99 Atom % D Isotopic Enrichment Benchmark, Minimizing Isotopic Cross-Talk

Fenirofibrate acyl-beta-D-glucuronide-d6 incorporates six deuterium atoms at the two methyl groups (3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid moiety) of the fenofibric acid portion, generating a nominal mass shift of +6 Da from the unlabeled glucuronide (MW 496.89 → 502.93 g/mol) [1]. The commercially available fenofibrate-d6 from CDN Isotopes (Product D-7409), which shares the identical gem-dimethyl-d6 labeling architecture, specifies an isotopic enrichment of 99 atom % D . This level of enrichment exceeds the ≥98 atom % threshold generally recommended for SIL internal standards in regulated bioanalysis, ensuring that the contribution of unlabeled (d₀) isotopologue to the IS channel is ≤1% [2]. The gem-dimethyl deuteration positions are non-exchangeable under typical bioanalytical conditions (pH 2–8, aqueous/organic mobile phases), eliminating the deuterium-hydrogen back-exchange artifact that complicates the use of heteroatom-bound deuterium labels .

Stable isotope labeling Isotopic enrichment Mass spectrometry Deuterium exchange stability

Back-Conversion Artifact Compensation: Deuterated Acyl Glucuronide IS Co-Degrades with the Analyte, Unlike a Deuterated Parent Acid IS

The Kumar et al. (2010) method explicitly documents that fenofibric acid acyl-β-D-glucuronide undergoes back-conversion to fenofibric acid during sample processing, a phenomenon that was mitigated—but not eliminated—by processing samples in an ice-cold water bath under low light [1]. In that study, the glucuronide was spiked at 8 μg/mL in plasma, and back-conversion was only qualitatively assessed by comparing room-temperature vs. ice-cold processing conditions [1]. The FDA has identified back-conversion of acyl glucuronide metabolites as a significant concern in ANDA bioequivalence studies, as it can artifactually inflate measured parent drug concentrations [2]. When Fenirofibrate acyl-beta-D-glucuronide-d6 is used as the IS for acyl glucuronide quantification, any hydrolysis of the analyte to fenofibric acid is proportionally mirrored by hydrolysis of the deuterated IS to fenofibric acid-d6, thereby preserving the analyte/IS response ratio [3]. In contrast, when fenofibric acid-d6 is used as IS for acyl glucuronide quantification, the IS does not undergo the same degradation pathway, and the back-conversion artifact directly biases the measured glucuronide concentration [3].

Acyl glucuronide instability Back-conversion Bioequivalence ANDA Sample stabilization

Method Validation Precision and Accuracy Benchmarks Using Deuterated IS vs. Non-Deuterated Structural Analog IS in Fenofibrate Bioanalysis

The Kumar et al. (2010) method, which employed fenofibric acid-d6 as a deuterated IS, achieved within-batch precision (CV) of 1.0–2.2%, between-batch precision of 1.4–2.5%, and accuracy of 99.6–102.8% across four QC levels (0.151–15.635 μg/mL) [1]. This method set the benchmark for fenofibrate bioanalysis using a SIL-IS. By comparison, an earlier HPLC-UV method for fenofibric acid that employed the non-deuterated structural analog 1-naphthyl acetic acid as IS reported within-day precision of 1.0–2.2% but between-day precision of 2.0–6.2%, and accuracy of 98.65–102.4% over a calibration range of 0.5–40 mg/L [2]. While the HPLC-UV method operated at ~500–2000× higher concentrations than the LC-MS/MS method, the between-day precision degradation (2.0–6.2% vs. 1.4–2.5%) illustrates the benefit of a structurally matched deuterated IS for controlling inter-run variability [2]. For acyl glucuronide quantification specifically, where matrix-dependent ionization suppression can exceed 30% in ESI negative mode, the use of a co-eluting deuterated isotopologue IS is the established best practice for meeting the FDA criterion of ≤15% CV (≤20% at LLOQ) for inter-run precision and accuracy [3].

Method validation Precision Accuracy LLOQ Fenofibric acid

Glucuronidation Enzyme Kinetics Dictate Analyte-Specific IS Selection: UGT2B7 Dominance and 10-Fold Inter-Individual Variability in Fenofibric Acid Glucuronide Formation

Tojcic et al. (2009) demonstrated that fenofibric acid glucuronidation is primarily catalyzed by UGT2B7, with a V(max)/K(m) value of 2.10 μL/min/mg—16-fold higher than the next most active isoforms UGT1A3 (0.13 μL/min/mg), UGT1A6 (0.09 μL/min/mg), and UGT1A9 (0.02 μL/min/mg) [1]. Critically, fenofibric acid glucuronide (FA-G) formation rates in a human liver bank (n = 48) varied by 10-fold, driven principally by UGT2B7 protein content rather than common genetic variants [1]. This high inter-individual variability in metabolite formation means that plasma concentrations of the acyl glucuronide can range over an order of magnitude at a given dose, necessitating an analytical method with a wide dynamic range and robust IS normalization [2]. Selecting Fenirofibrate acyl-beta-D-glucuronide-d6 ensures that the IS concentration remains constant while the analyte/IS response ratio accurately tracks the true metabolite concentration across the full biological variability range—a property that a non-matched IS cannot guarantee due to differential ionization behavior at the extremes of the concentration range [3].

UGT2B7 Glucuronidation kinetics Metabolite quantification Inter-individual variability Pharmacogenomics

Procurement-Driven Application Scenarios for Fenirofibrate Acyl-beta-D-glucuronide-d6 in Regulated Bioanalysis and Metabolite Research


Direct Quantification of Fenofibric Acid Acyl Glucuronide in Human Plasma for Pharmacokinetic Studies Supporting ANDA Submissions

In abbreviated new drug application (ANDA) bioequivalence studies, regulatory agencies increasingly expect sponsors to quantify not only the parent drug but also major circulating metabolites—particularly when the metabolite is pharmacologically active or potentially reactive. Fenirofibrate acyl-beta-D-glucuronide-d6 is the requisite internal standard for developing a validated LC-MS/MS method that directly measures the acyl glucuronide metabolite in human K₃EDTA plasma, as it provides the structural match needed to satisfy FDA criteria for accuracy (±15% of nominal, ±20% at LLOQ) and precision (≤15% CV, ≤20% at LLOQ) in the presence of documented back-conversion [1]. The Kumar et al. (2010) method established the critical pre-analytical requirement of ice-cold processing under low light to suppress back-conversion; use of the d6-labeled glucuronide IS provides an additional layer of analytical robustness by ensuring that any residual back-conversion affects the analyte and IS proportionally [1].

In Vitro UGT Reaction Phenotyping and Metabolic Stability Assays Requiring Authentic Metabolite Standards

The Tojcic et al. (2009) study demonstrated that UGT2B7 is the dominant isoform responsible for fenofibric acid glucuronidation (V(max)/K(m) = 2.10 μL/min/mg, 16-fold higher than other UGTs) with 10-fold inter-individual variability in human liver microsomes (n = 48) [2]. Laboratories conducting UGT reaction phenotyping, metabolic stability assessment in hepatocytes, or drug-drug interaction studies involving fenofibrate require Fenirofibrate acyl-beta-D-glucuronide-d6 as both a qualitative retention time marker and a quantitative IS for LC-MS/MS detection of the glucuronide product. The deuterated standard enables accurate quantification of enzymatically formed FA-G at low nanomolar concentrations in complex microsomal or hepatocyte incubation matrices, where ion suppression from co-eluting phospholipids is a known challenge [3].

Clinical Metabolite Monitoring and Therapeutic Drug Monitoring (TDM) in Special Populations with Impaired Fenofibrate Clearance

The metabolism and disposition study by Weil et al. (1990) established that the acyl glucuronide of fenofibric acid is the predominant urinary metabolite, accounting for approximately 65% of the administered dose [2]. In patients with impaired hepatic function or in elderly populations where fenofibrate elimination half-life is prolonged, accumulation of the acyl glucuronide metabolite may have toxicological implications due to its capacity for covalent protein adduct formation via Schiff's base mechanism, as characterized by Sallustio et al. (1993) [4]. Fenirofibrate acyl-beta-D-glucuronide-d6 enables clinical laboratories to develop and validate LC-MS/MS assays for therapeutic drug monitoring that distinguish the pharmacologically active parent acid from the potentially reactive glucuronide conjugate, with the deuterated IS ensuring method ruggedness across the wide concentration ranges expected in penalty-impaired populations.

Metabolite Identification and Structural Confirmation in Preclinical Species Comparison Studies

Interspecies differences in fenofibrate metabolism are well documented: glucuronidation of fenofibric acid is a very minor pathway in rat and guinea pig and was not detected in dog, in contrast to humans where it is the predominant clearance mechanism [2]. For laboratories conducting preclinical-to-clinical translation or species comparison studies, Fenirofibrate acyl-beta-D-glucuronide-d6 serves as an authentic reference standard for confirming the identity of the human-specific acyl glucuronide metabolite by retention time matching and MS/MS fragmentation pattern comparison. The deuterated label does not alter chromatographic retention relative to the unlabeled metabolite, ensuring unambiguous metabolite identification even in the presence of isomeric glucuronide conjugates (e.g., O-glucuronides) that may form in preclinical species [3].

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